2-Naphthol-6-sulfonic acid
Description
Overview and Significance in Chemical Sciences
2-Naphthol-6-sulfonic acid, with the chemical formula C₁₀H₈O₄S, is an aromatic sulfonic acid. nih.govacs.org Structurally, it is a derivative of 2-naphthol (B1666908) with a sulfonic acid group attached to the naphthalene (B1677914) ring at the 6-position. researchgate.net This substitution imparts unique chemical properties, making it a versatile intermediate in various chemical syntheses. The presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the naphthalene framework allows for a range of chemical modifications and applications. researchgate.net
The primary significance of this compound lies in its role as a key precursor in the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants used in a multitude of industries. cdnsciencepub.com The compound's ability to act as a coupling component in diazotization-coupling reactions has been fundamental to the development of a wide array of dyes with varying colors and properties. arabjchem.org Beyond its traditional role in dye chemistry, recent research has highlighted its utility in the development of advanced materials, including polymers and fluorescent probes. sciencemadness.orgnih.gov
Historical Context of Research and Discovery
The history of this compound is intrinsically linked to the burgeoning synthetic dye industry of the 19th century. The compound is commonly known in the chemical literature as Schaeffer's acid, named after the German chemist L. Schaeffer who is credited with its discovery. nih.govmerriam-webster.com Its sodium salt is referred to as Schaeffer's salt. nih.govgoogle.com
The initial synthesis and identification of Schaeffer's acid were driven by the need for new and improved dye intermediates. The sulfonation of 2-naphthol was found to yield different isomers depending on the reaction conditions, with the 6-sulfonic acid derivative proving to be a particularly useful building block. google.com A key early reference detailing the fundamental processes of its use in dye chemistry is the 1949 book "Fundamental Processes of Dye Chemistry" by Fierz-David and Blangey. nih.gov The development of processes for its production and purification was a significant step in the expansion of the azo dye market. google.com
Evolution of Research Trends and Paradigms
The research trajectory of this compound has evolved considerably since its initial application as a dye intermediate. Early research was predominantly focused on optimizing its synthesis and its application in the creation of a vast portfolio of azo dyes. colorfuldyes.combritannica.com This era was characterized by extensive studies into the diazotization and coupling reactions involving Schaeffer's acid to produce colors for textiles and other materials. arabjchem.org
In the latter half of the 20th century and into the 21st, research paradigms have shifted towards exploring the broader chemical reactivity and potential applications of this compound. The development of modern analytical techniques, such as high-performance liquid chromatography (HPLC) and various spectroscopic methods, has enabled more detailed studies of its properties and reactions. merriam-webster.comnih.gov
Contemporary research has expanded into new domains. For instance, its fluorescent properties have been harnessed in the development of chemical sensors and probes. nih.govsmolecule.com Furthermore, its structure has been incorporated into more complex molecules and polymers, leading to the creation of materials with novel electronic and optical properties. sciencemadness.org Recent studies have also investigated its use in applications such as electroplating and the synthesis of inhibitors for enzymes like Mycobacterium tuberculosis type II dehydroquinase, showcasing a move towards biomedical and materials science applications. google.comnih.gov
Data and Research Findings
This section presents key data and a summary of research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-hydroxynaphthalene-2-sulfonic acid | nih.gov |
| Common Name | Schaeffer's acid | nih.gov |
| CAS Number | 93-01-6 | nih.gov |
| Molecular Formula | C₁₀H₈O₄S | nih.govacs.org |
| Molecular Weight | 224.23 g/mol | nih.govacs.org |
| Appearance | White to slightly yellow crystalline solid | smolecule.com |
| Melting Point | 125 °C | nih.gov |
| Solubility | Very soluble in water and alcohol; practically insoluble in ether | nih.gov |
Table 2: Spectroscopic Data for this compound and its Sodium Salt
| Spectroscopic Technique | Compound | Key Observations | Source |
| Mass Spectrometry (MS) | This compound | Precursor m/z: 223.007053 [M-H]⁻ | nih.gov |
| Infrared (IR) Spectroscopy | This compound sodium salt | Characteristic peaks for sulfonic acid (–SO₃H) stretches (~1040 cm⁻¹, asymmetric; ~1170 cm⁻¹, symmetric) and hydroxyl (–OH) groups (~3400 cm⁻¹) have been reported for similar structures. | researchgate.net |
| ¹³C Nuclear Magnetic Resonance (NMR) | This compound sodium salt | Spectra available in databases. | nih.gov |
| UV-Vis Spectroscopy | Dyes derived from this compound | The maximum absorption wavelengths (λmax) of azo dyes synthesized from Schaeffer's acid vary depending on the diazo component and solvent, typically in the visible region. | arabjchem.org |
Table 3: Summary of Selected Research Findings
| Research Area | Methodology | Key Findings | Source |
| Dye Chemistry | Synthesis and Spectrophotometry | This compound is a versatile coupling component for producing a wide range of monoazo acid dyes with various colors. The spectroscopic properties of these dyes are influenced by the solvent and pH. | arabjchem.org |
| Analytical Chemistry | Thin Layer Chromatography (TLC) | TLC methods have been developed for the separation and determination of subsidiary dyes in food colors that use Schaeffer's salt as a starting material. | merriam-webster.com |
| Analytical Chemistry | Ion-Pair High-Performance Liquid Chromatography (HPLC) | HPLC methods are effective for the separation and quantification of subsidiary dyes derived from this compound in synthetic food colors. | nih.gov |
| Materials Science | Polymer Synthesis | The sodium salt of this compound has been used in the synthesis of polymers with potential applications in various industries. | sciencemadness.org |
| Biochemistry | Fluorescence Spectroscopy | Derivatives of this compound, such as 2-(p-toluidinyl)naphthalene-6-sulfonic acid (2,6-TNS), are used as fluorescent probes to study the conformational states of proteins like hexokinase. | nih.gov |
| Medicinal Chemistry | Rational Drug Design | Analogues of Schaeffer's acid have been identified as potential inhibitors of Mycobacterium tuberculosis type II dehydroquinase, suggesting a scaffold for developing new antitubercular agents. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHSMHEYVOVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135-76-2 (mono-hydrochloride salt), 15883-56-4 (unspecified hydrochloride salt), 61886-35-9 (ammonium salt), 833-66-9 (potassium salt) | |
| Record name | 2-Naphthol-6-sulfonic acid | |
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DSSTOX Substance ID |
DTXSID2047014 | |
| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
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Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-01-6 | |
| Record name | 2-Naphthol-6-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-01-6 | |
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| Record name | 2-Naphthol-6-sulfonic acid | |
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| Record name | Schaeffer's acid | |
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| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy- | |
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| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
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| Record name | 6-hydroxynaphthalene-2-sulphonic acid | |
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| Record name | 2-NAPHTHOL-6-SULFONIC ACID | |
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Advanced Synthetic Methodologies and Reaction Mechanisms for 2 Naphthol 6 Sulfonic Acid
Optimized Sulfonation Protocols
The synthesis of 2-naphthol-6-sulfonic acid is primarily achieved through the sulfonation of 2-naphthol (B1666908). Various methods have been developed to enhance the efficiency and environmental friendliness of this process.
Conventional Sulfonation with Concentrated Sulfuric Acid
The traditional method for producing this compound involves the direct sulfonation of 2-naphthol with concentrated sulfuric acid. prepchem.com This process is typically carried out by heating 2-naphthol with concentrated sulfuric acid at temperatures around 100°C. prepchem.com The reaction mixture, upon completion, contains unreacted 2-naphthol, the desired this compound, and various by-products. prepchem.com The conventional method often requires a significant excess of sulfuric acid to drive the reaction towards the desired product. acs.org For instance, some processes use as much as 200 times excess sulfuric acid for monosulfonation. acs.org Achieving a satisfactory conversion of 2-naphthol into Schaeffer's acid often necessitates using at least 1.5 to 2.5 moles of sulfuric acid per mole of 2-naphthol. acs.org Following sulfonation, the product is typically isolated as its sodium salt, known as Schaeffer's Salt, by neutralizing the reaction mixture. prepchem.com This conventional approach, however, suffers from drawbacks such as long reaction times of 6-7 hours and a maximum conversion of about 75%. acs.org
Microwave-Assisted Sulfonation Techniques for Enhanced Yield and Selectivity
To address the limitations of conventional sulfonation, microwave-assisted synthesis has emerged as a more efficient and environmentally benign alternative. acs.orgacs.org Microwave irradiation offers rapid and uniform heating throughout the reaction volume, which can significantly reduce reaction times and improve energy efficiency. acs.orgresearchgate.net
A key advantage of microwave-assisted sulfonation is the reduction in the amount of sulfuric acid required. acs.org Studies have shown that with microwave assistance, an 87% conversion of 2-naphthol with selectivity exceeding 90% can be achieved within just 4 minutes, using only a 1:1 molar ratio of sulfuric acid to 2-naphthol. acs.org This represents a substantial improvement over the conventional method, which requires a large excess of acid and much longer reaction times. acs.org The use of microwave heating can also influence the isomeric ratio of the sulfonation products. acs.orgresearchgate.net
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6–7 hours | 4 minutes |
| Conversion | ~75% | 87% |
| Selectivity | Up to 99% | >90% |
| Sulfuric Acid Requirement | Large excess (e.g., 2.5 moles per mole of 2-naphthol) | 1 mole per mole of 2-naphthol |
| Temperature | ~90 °C | Not specified |
Investigating Alternative Sulfonating Agents and Conditions
Research into alternative sulfonating agents and conditions aims to further improve the synthesis of this compound. While concentrated sulfuric acid remains the most common sulfonating agent, other reagents have been explored. For instance, oleum (B3057394) (fuming sulfuric acid) is used in the synthesis of disulfonic acids from 2-naphthol. google.comgoogle.com The choice of sulfonating agent and reaction conditions, such as temperature and reaction time, is critical in controlling the degree of sulfonation and the isomeric distribution of the products. acs.org
The mechanism of sulfonation of naphthols is thought to proceed through the formation of a sulfate (B86663) ester, which then undergoes an intramolecular rearrangement. mdpi.comgoogle.com This is supported by the observation that the methyl ether derivative of 2-naphthol does not undergo sulfonation under similar conditions. mdpi.com
Alternative approaches to sulfonation include the use of sulfur trioxide in an inert solvent like tetrachloroethane. google.com This method can produce 2-naphthol-1-sulfonic acid, and careful control of the stoichiometry is necessary to avoid the formation of disulfonic acids. google.com
Side Reactions and By-product Formation in 2-Naphthol Sulfonation
The sulfonation of 2-naphthol is not a perfectly selective reaction and is often accompanied by the formation of various side products, including isomers and polysulfonated derivatives.
Formation of Isomers: 2-Naphthol-3,6-disulfonic Acid (R-acid) and 2-Naphthol-6,8-disulfonic Acid (G-acid)
During the sulfonation of 2-naphthol, particularly when aiming for disulfonation, a mixture of isomers is typically formed. The primary disulfonic acid isomers obtained are 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid (G-acid). google.comchemicalbook.com The formation of these isomers is influenced by the reaction conditions, including the concentration of sulfuric acid (or the use of oleum) and the temperature. google.comchemicalbook.com
For example, the synthesis of G-acid often involves the use of oleum in sulfuric acid. google.com The isolation of a specific isomer, such as G-acid, can be achieved by precipitating it as a less soluble salt, for instance, the potassium salt. google.comchemicalbook.com The filtrate from this separation may then be treated to isolate other isomers like the R-acid. google.com The sulfonation mixture can also contain minor amounts of other disulfonic acids and even trisulfonic acids. acs.org
Mechanisms of Disulfonation and Trisulfonation
The formation of di- and trisulfonated products occurs through the further sulfonation of the initially formed monosulfonic acid. The position of the second and third sulfonic acid groups is directed by the existing hydroxyl and sulfonic acid groups on the naphthalene (B1677914) ring. acs.org The presence of a sulfonic acid group on the naphthalene ring can either activate or deactivate the ring towards further sulfonation, depending on its position. acs.org
For instance, the production of 2-naphthol-3,6,8-trisulfonic acid is achieved by reacting 2-naphthol with sulfuric acid under more forcing conditions, such as higher temperatures and acid concentrations. acs.org The reaction to form G-acid (2-naphthol-6,8-disulfonic acid) can involve heating 2-naphthol in 98% sulfuric acid, followed by the addition of 20% oleum and heating for an extended period at elevated temperatures. chemicalbook.com The reaction to produce R-acid (2-naphthol-3,6-disulfonic acid) can also result from the sulfonation of 2-naphthol with concentrated sulfuric acid. drugfuture.com
Purification and Isolation Techniques for this compound
Extraction Methods for Impurity Removal
The crude product obtained from the sulfonation of 2-naphthol is not sufficiently pure for most commercial applications, necessitating a multi-step purification process to remove significant impurities. The primary contaminants are unreacted 2-naphthol, 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), and 2-naphthol-3,6-disulfonic acid. prepchem.comgoogleapis.com Various extraction and separation techniques have been developed to address this.
A highly effective method involves a sequence of treatments based on the different chemical properties of the impurities. googleapis.com
Adsorption of Unreacted 2-Naphthol : The aqueous solution of the sulfonation mixture is treated with activated charcoal. The non-polar unreacted 2-naphthol is preferentially adsorbed onto the carbon surface and can be removed by filtration. googleapis.com
Precipitation of DONS : After removing the unreacted naphthol, the solution's pH is raised to 9.0 or higher by adding sodium hydroxide (B78521) or sodium carbonate. This causes the disodium (B8443419) salt of DONS to precipitate from the solution while the desired Schaeffer's acid remains dissolved. The precipitated DONS salt is then removed by filtration. googleapis.com
Isolation of Product : Finally, the pH of the filtrate is adjusted to a range of 2-7, which causes the sodium salt of this compound (Schaeffer's Salt) to salt out and precipitate, allowing for its collection. googleapis.com
Another targeted approach involves chemically converting the 2-naphthol impurity into a more easily separable form. By treating the acidic aqueous solution with formaldehyde (B43269), the unreacted 2-naphthol is converted into an insoluble compound that can be removed by simple mechanical filtration. google.com Furthermore, the principle of liquid-liquid extraction using a water-immiscible organic solvent, such as a chlorinated hydrocarbon, can be employed to extract impurities from an aqueous solution of the sulfonic acid salt. google.com
Table 1: Impurity Removal Methods for this compound Production
| Method | Target Impurity | Reagent/Material | Mechanism |
| Adsorption googleapis.com | Unreacted 2-Naphthol | Activated Charcoal | Physical adsorption of the non-polar impurity onto the carbon surface. |
| pH-Mediated Precipitation googleapis.com | 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS) | Sodium Hydroxide / Sodium Carbonate | Increasing pH to >9.0 causes selective precipitation of the disodium salt of DONS. |
| Chemical Conversion google.com | Unreacted 2-Naphthol | Formaldehyde | Reaction to form an insoluble compound, which is then mechanically separated. |
| Liquid-Liquid Extraction google.com | General organic impurities | Water-immiscible organic solvents (e.g., chlorinated hydrocarbons) | Partitioning of impurities from the aqueous phase into the organic solvent phase. |
Sustainable and Green Isolation Processes
Modern chemical manufacturing places a strong emphasis on sustainability, leading to the development of greener isolation processes that minimize waste and energy consumption. For this compound, a key innovation is the implementation of a process that features the intrinsic recycling of acidic streams. google.com
This sustainable approach fundamentally redesigns the post-synthesis workflow. Instead of treating and discharging the acidic filtrate and wash waters generated during product separation, these streams are recycled and reused. The filtrate, which contains residual sulfuric acid and soluble naphthalenesulfonic acid compounds, is used as the reaction medium for subsequent sulfonation batches. google.com
Key features of this sustainable process include:
Waste Reduction : By recycling the acidic streams, the process virtually eliminates liquid waste, which would otherwise require costly and energy-intensive treatment before discharge. google.com
Controlled Precipitation : The separation of the this compound is achieved by carefully acidifying the alkali melt mixture with dilute sulfuric acid under controlled conditions of temperature and pH. This allows the product to precipitate as a partial alkali metal salt, which can be easily filtered. This method avoids the use of large quantities of salt for "salting out," which would contaminate the effluent. google.com
This integrated approach, where waste streams from the separation stage are repurposed as inputs for the reaction stage, represents a significant advance towards a circular and more environmentally benign production of this compound.
Table 2: Features of Sustainable Isolation Process
| Feature | Description | Sustainability Benefit |
| Acidic Stream Recycling google.com | The filtrate and wash water from product separation are recycled and used as the medium for subsequent reaction batches. | Minimizes liquid waste and the need for wastewater treatment. |
| Reduced Raw Material Input google.com | Reuse of the filtrate lowers the required amount of fresh sulfuric acid for the sulfonation step. | Conserves natural resources and reduces manufacturing costs. |
| Controlled Acid Precipitation google.com | Product is isolated by precise acidification rather than by adding large amounts of salt. | Avoids generating high-salinity wastewater, improving effluent quality. |
Spectroscopic and Analytical Characterization in Chemical Research of 2 Naphthol 6 Sulfonic Acid
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of 2-Naphthol-6-sulfonic acid, providing detailed information about its electronic and molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Complexation Studies
UV-Vis spectroscopy is a versatile tool for both the quantitative determination of this compound and for studying its interactions with other molecules. The technique measures the absorption of ultraviolet and visible light by the compound, which is directly related to its concentration in a solution. The naphthalene (B1677914) ring system with its hydroxyl and sulfonic acid substituents gives rise to characteristic absorption bands.
In quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the determination of the concentration of unknown samples. For instance, in the analysis of synthetic food colors, UV-Vis spectrophotometry is used as a detection method in conjunction with separation techniques like HPLC. epa.govpageplace.de
Furthermore, UV-Vis spectroscopy is instrumental in complexation studies. Changes in the absorption spectrum of this compound upon the addition of another chemical species, such as metal ions, can indicate the formation of a complex. worldscientific.com For example, the interaction of 1-[(2-hydroxyl)phenylazo]-2-naphthol-6-sulfonic acid with Fe³⁺ and Co²⁺ ions has been shown to cause a colorimetric change, allowing for their detection. researchgate.net This is due to the formation of a new chemical entity with different electronic transition energies. The study of excited-state proton-transfer (ESPT) from 2-naphthol-6-sulfonate using UV-Vis steady-state and time-resolved techniques has also been reported. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy provides critical information for the structural elucidation of this compound by identifying its functional groups. nih.gov The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
A broad band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
Strong absorption bands around 1170 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) are indicative of the S=O stretching vibrations of the sulfonic acid group (-SO₃H).
Absorptions in the aromatic region (around 1600-1450 cm⁻¹) are due to C=C stretching vibrations within the naphthalene ring.
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. edinst.com While FT-IR relies on the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for analyzing aqueous samples. edinst.com
For this compound, Raman spectroscopy can provide detailed information about the vibrations of the carbon skeleton and the sulfonate group. The symmetric stretching vibrations of the sulfonate group, for example, typically give rise to a strong and sharp Raman band. researchgate.net By comparing the experimental Raman spectrum with theoretical calculations, a detailed assignment of the observed vibrational modes can be achieved, offering deeper insight into the molecular structure and bonding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives
While direct NMR data for this compound can be complex due to the presence of the sulfonic acid group, NMR spectroscopy is an invaluable tool for characterizing its derivatives. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.
For derivatives of this compound, such as N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) and 6-(Methylamino)naphthalene-2-sulphonic acid, NMR is used to confirm their structure. sielc.comsielc.com The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum reveal the number and connectivity of different protons in the molecule. For example, aromatic protons typically appear in the range of δ 6.8–8.2 ppm. Similarly, ¹³C NMR provides information on the carbon framework. The sulfonation of 2-naphthol (B1666908) has been studied using ¹H NMR, demonstrating its utility in analyzing reaction mixtures and identifying isomeric products. researchgate.net
Mass Spectrometry (MS) and LC-MS for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures and for assessing the purity of this compound. nih.gov In an LC-MS analysis, the sample is first separated by HPLC, and the eluting components are directly introduced into the mass spectrometer for detection. This allows for the identification of the main compound as well as any impurities. For instance, LC-MS can be used to detect and quantify subsidiary dyes in food colorants, where this compound is a key intermediate. epa.gov
| Technique | Application | Information Obtained |
| UV-Vis Spectroscopy | Quantitative analysis, Complexation studies | Concentration, Electronic transitions, Complex formation |
| FT-IR Spectroscopy | Structural elucidation | Presence of functional groups (e.g., -OH, -SO₃H) |
| Raman Spectroscopy | Vibrational analysis | Molecular vibrations, Structural fingerprint |
| NMR Spectroscopy | Structural characterization of derivatives | Connectivity of atoms, Isomeric composition |
| Mass Spectrometry (MS) | Identification, Purity assessment | Molecular weight, Elemental composition, Impurity profile |
| LC-MS | Separation and Identification | Identification of components in a mixture, Purity determination |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose.
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For the analysis of this compound, which is a polar and ionic compound, reversed-phase ion-pair chromatography is often employed. epa.gov In this technique, a C18 column is typically used as the stationary phase, and an ion-pairing agent is added to the mobile phase to improve the retention and separation of the analyte. epa.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for separating it from its isomers. researchgate.netshinwa-cpc.co.jp The sulfonation of 2-naphthol can lead to a mixture of various naphthalenesulfonic acids, making effective separation critical for quality control in industrial processes. prepchem.comgoogle.com
Reversed-phase HPLC is a common mode of separation. shinwa-cpc.co.jp To achieve adequate retention and separation of the highly water-soluble sulfonic acid isomers, ion-pairing agents are often added to the mobile phase. oup.comresearchgate.net These agents, such as dihexylammonium acetate, improve the interaction of the sulfonated compounds with the nonpolar stationary phase, allowing for effective separation. researchgate.net The use of cyclodextrins in the mobile phase has also been shown to significantly improve the selectivity of separation for some isomers. researchgate.net
For instance, a developed HPLC method can separate this compound from its isomers like 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid (G-acid). google.com The purity of the final product, such as the sodium salt of this compound (Schaeffer's Salt), is often determined by HPLC to ensure it meets commercial specifications. In some cases, HPLC analysis has confirmed the ability to produce high-purity products, such as 2-acetaminonaphthalene-6-sulfonic acid containing minimal impurities. google.com
Table 1: HPLC Method Parameters for Naphthalenesulfonate Analysis
| Parameter | Details |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient with an ion-pairing agent (e.g., dihexylammonium acetate) |
| Detection | UV or Diode-Array Detector (DAD) |
| Application | Purity assessment and separation of sulfonic acid isomers. |
This table provides a generalized example of HPLC conditions. Specific parameters can vary based on the exact isomers being separated and the analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the degradation products of this compound and related naphthalenesulfonic acid isomers, particularly under thermal or hydrothermal conditions. wgtn.ac.nzvictoria.ac.nz While the parent sulfonic acid is not typically volatile enough for direct GC-MS analysis, its breakdown products often are.
Studies on the thermal stability of naphthalenesulfonic acids have utilized GC-MS to identify degradation products at high temperatures. wgtn.ac.nzvictoria.ac.nz For example, at temperatures exceeding 300°C, naphthalenesulfonate isomers can decompose to form naphthalene, 1-naphthol (B170400), and 2-naphthol, all of which are readily identifiable by GC-MS. wgtn.ac.nz The mass spectrum of 2-naphthol, a potential degradation product, shows a characteristic molecular ion peak at m/z 144. researchgate.net
In studies of microbial degradation, GC-MS is also employed to analyze the metabolic byproducts. For instance, certain bacteria can desulfonate 2-naphthalenesulfonic acid to 2-naphthol, a conversion that can be monitored and confirmed using GC-MS. d-nb.info
Table 2: Common Degradation Products of Naphthalenesulfonic Acids Identified by GC-MS
| Degradation Product | Molecular Formula | Key Mass Spectral Peak (m/z) |
| Naphthalene | C₁₀H₈ | 128 |
| 1-Naphthol | C₁₀H₈O | 144 |
| 2-Naphthol | C₁₀H₈O | 144 |
Titrimetric and Other Quantitative Analytical Methods
Titrimetric methods offer a classic and reliable approach for the quantitative analysis of this compound and its derivatives. One common method involves diazotization titration. orgsyn.org In this procedure, a known weight of the sample, such as the sodium salt of this compound, is dissolved in a dilute, strongly acidic solution and titrated with a standardized sodium nitrite (B80452) solution. orgsyn.org The endpoint of the titration is typically determined using starch-iodide paper. orgsyn.org
This method is particularly useful for determining the purity of technical-grade products. orgsyn.org For instance, the purity of a paste of 1-amino-8-naphthol-2,4-disulfonic acid was determined by titration before use in a subsequent reaction. orgsyn.org The sodium salt of this compound itself has been assayed at a purity of over 70.0% using titration. fujifilm.com
Computational Chemistry Approaches to Spectroscopic Interpretation and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the spectroscopic properties and electronic structure of this compound. These theoretical methods complement experimental data, aiding in the interpretation of spectra and the prediction of molecular behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectral Prediction
DFT calculations are widely used to investigate the electronic properties and predict the spectral characteristics of molecules like this compound. tandfonline.comsemanticscholar.org By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,2p)), researchers can calculate theoretical vibrational spectra (FT-IR and Raman) and electronic spectra (UV-Vis). tandfonline.comresearchgate.net These calculated spectra can then be compared with experimental data to confirm structural assignments and understand the nature of electronic transitions. semanticscholar.org
For related naphthalenesulfonic acid derivatives, DFT and time-dependent DFT (TD-DFT) have been used to understand the relationship between chemical structure and UV-Vis spectral features. semanticscholar.org These studies reveal how different parts of the molecule contribute to the electronic excitation processes. semanticscholar.org
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. tandfonline.com The MEP map displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For molecules containing hydroxyl and sulfonic acid groups, the MEP map would highlight the negative potential around the oxygen atoms of these functional groups, indicating them as likely sites for interaction with electrophiles or for hydrogen bonding. tandfonline.comresearchgate.net This analysis is valuable for understanding the intermolecular interactions of this compound.
HOMO-LUMO Energy Gap Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.comresearchgate.net
Applications and Functionalization in Diverse Research Domains of 2 Naphthol 6 Sulfonic Acid
Role in Dye Chemistry and Colorant Synthesis
The primary application of 2-Naphthol-6-sulfonic acid lies within the realm of dye chemistry, where it serves as a key precursor and coupling agent in the production of a wide array of synthetic colorants. The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a crucial characteristic for their application in textile dyeing and food coloring.
This compound is a fundamental component in the manufacturing of azo dyes and pigments. chemball.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic organic dyes. Schaeffer's acid acts as a coupling component, reacting with a diazotized aromatic amine (the diazo component) to form the stable azo chromophore. This reaction is central to the synthesis of numerous colorants used across various industries.
In the synthesis of acid dyes, this compound functions as a critical coupling component. Acid dyes are typically water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. The sulfonic acid group on the this compound molecule not only provides water solubility but also serves as the site for electrostatic interaction with the amino groups in protein and polyamide fibers, facilitating dye adhesion.
The significance of this compound is highlighted by its use in the production of widely recognized food colorants.
FD&C Red No. 40 (Allura Red AC): This popular red azo dye is synthesized through the coupling of diazotized 5-amino-4-methoxy-2-toluenesulfonic acid (p-cresidine sulfonic acid) with this compound. imbarex.comrupahealth.comresearchgate.net The chemical name for FD&C Red No. 40 is 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid. imbarex.com It is extensively used in food, drugs, and cosmetics. nih.govdrugs.com
FD&C Yellow No. 6 (Sunset Yellow FCF): This orange-yellow food dye is manufactured by coupling diazotized 4-aminobenzenesulfonic acid (sulfanilic acid) with 6-hydroxy-2-naphthalenesulfonic acid (the chemical name for this compound). ecfr.govoup.comcuny.edu The resulting compound is principally the disodium (B8443419) salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid. ecfr.govnih.gov
The synthesis process for these dyes involves the diazotization of the primary aromatic amine followed by the coupling reaction with this compound. imbarex.comecfr.gov
Interactive Data Table: Key Dyes Synthesized from this compound
| Dye Name | Common Name | Diazo Component | Coupling Component | Resulting Chemical Name |
| FD&C Red No. 40 | Allura Red AC | 5-amino-4-methoxy-2-toluenesulfonic acid | This compound | 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid |
| FD&C Yellow No. 6 | Sunset Yellow FCF | 4-aminobenzenesulfonic acid | This compound | 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid |
The synthesis of azo dyes from this compound proceeds via an electrophilic aromatic substitution reaction known as azo coupling. The general mechanism involves the following steps:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This diazonium ion is a weak electrophile.
Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound. The hydroxyl group of the naphthol is a strong activating group, making the naphthalene (B1677914) ring electron-rich and susceptible to electrophilic attack. The coupling reaction is pH-dependent; for naphthols, it is typically carried out in a weakly alkaline or neutral medium. cuny.educdnsciencepub.com In these conditions, the hydroxyl group is deprotonated to form the more strongly activating naphtholate ion. cdnsciencepub.com The diazonium ion then attacks the electron-rich position of the naphtholate ring, which is typically the C1 position (ortho to the hydroxyl group), to form the azo linkage (-N=N-). mdpi.com The sulfonic acid group at the 6-position remains intact and imparts solubility.
Kinetic studies of azo coupling reactions with derivatives like 2-naphthol-3,6-disulfonic acid have shown that the naphtholate anion reacts significantly faster than the undissociated naphthol. cdnsciencepub.comscribd.com
Catalysis and Material Science Applications
Beyond its traditional role in dye synthesis, the chemical functionalities of this compound have been explored in the fields of catalysis and material science.
The sulfonic acid group (-SO₃H) is a strong Brønsted acid site. When derivatives of sulfonic acids are immobilized on solid supports, they can function as effective and reusable solid acid catalysts. Research has demonstrated the utility of supported sulfonic acids in various organic transformations. For instance, sulfonic acid functionalized silica-coated cobalt ferrite (B1171679) nanoparticles have been used as a magnetic solid acid catalyst for the synthesis of 1-amidoalkyl-2-naphthol derivatives. iau.ir While this example uses a different naphthol derivative, it illustrates the catalytic potential of the sulfonic acid group, a key feature of this compound. The principle of using a sulfonic acid group attached to an aromatic structure as a catalyst is broadly applicable. iau.irnih.gov These solid acid catalysts offer advantages such as environmental benignity, reusability, and ease of separation from the reaction mixture. iau.ir
Development of Modified Poly(2-naphthol) Materials
This compound serves as a versatile monomer and modifying agent in the synthesis of advanced polymeric materials. Its aromatic structure and reactive functional groups allow for its incorporation into polymer backbones or its use as a pendant group to impart specific properties to the resulting materials.
One area of application is in the development of photostabilizers for polymers. For instance, derivatives of naphthalene sulfonic acid have been synthesized into tin complexes that act as effective photostabilizers for poly(vinyl chloride) (PVC). These complexes mitigate the photodegradation of PVC by acting as primary and secondary photostabilizers, peroxide decomposers, and inhibitors of the dehydrochlorination process, which is a primary degradation pathway for PVC mdpi.com. The incorporation of the naphthalene sulfonic acid moiety enhances the photostability of the polymer, extending its service life.
Furthermore, this compound can be utilized in the synthesis of condensation polymers. A notable example is the formation of naphthalene sulfonic acid formaldehyde (B43269) condensates. These polymers are synthesized through the reaction of naphthalene sulfonic acid with formaldehyde and are widely used as dispersants, wetting agents, and plasticizers in various industries, including textiles, concrete, and agrochemicals. The sulfonic acid groups provide hydrophilicity, while the naphthalene rings contribute to the polymer's interaction with nonpolar surfaces, making these condensates effective dispersing agents osti.gov.
The table below summarizes key aspects of the development of modified poly(2-naphthol) materials incorporating this compound and its derivatives.
| Polymer Modification/Synthesis | Role of this compound Derivative | Resulting Properties/Applications |
| Photostabilization of PVC | Precursor for tin-naphthalene sulfonic acid complexes | Enhanced resistance to photodegradation, extended polymer lifespan |
| Naphthalene Sulfonic Acid Formaldehyde Condensates | Monomer in condensation polymerization | Dispersing, wetting, and plasticizing properties |
Biomedical and Biological Research Applications
The unique chemical structure of this compound and its derivatives has led to their investigation in a variety of biomedical and biological research applications, ranging from antimicrobial studies to the development of novel therapeutic agents.
Naphthalene derivatives, including those related to this compound, have demonstrated notable antimicrobial activity. Studies have shown that various naphthol derivatives exhibit inhibitory effects against a range of pathogenic microorganisms rasayanjournal.co.inresearchgate.netnih.gov. For example, certain azo-2-naphthol compounds have been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli researchgate.net. While direct studies on the antimicrobial properties of this compound are limited, the established activity of related compounds suggests its potential in this area.
In the context of microbial interactions, research has focused on the biodegradation of naphthalenesulfonic acids by various microorganisms. Several bacterial strains have been identified that can utilize naphthalenesulfonic acids as a sole source of sulfur for their growth. These microorganisms are capable of desulfonating the aromatic ring, a process that involves the cleavage of the carbon-sulfur bond, leading to the formation of naphthols d-nb.info. This metabolic capability is significant for the bioremediation of environments contaminated with sulfonated aromatic compounds. The table below presents examples of microorganisms capable of degrading naphthalenesulfonic acids.
| Microorganism | Metabolic Action | Significance |
| Pseudomonas sp. | Degrades naphthalenesulfonic acids via the same enzymes used for naphthalene catabolism nih.govasm.org. | Potential for bioremediation of sulfonated aromatic pollutants. |
| Arthrobacter sp. | Utilizes a wide range of sulfonated aromatic compounds as a sulfur source d-nb.info. | Demonstrates broad substrate specificity for desulfonation. |
Chromogenic and fluorogenic substrates are widely used in microbiology for the rapid and specific detection of microbial enzymatic activities, aiding in the identification of microorganisms nih.govnih.gov. These substrates are typically colorless or non-fluorescent molecules that are cleaved by a specific microbial enzyme to release a colored (chromophore) or fluorescent (fluorophore) compound biosynth.comdcfinechemicals.com.
While there is no direct evidence of this compound being currently used as a precursor in commercial agar-plate screening tests, its chemical structure suggests its potential in this application. The 2-naphthol (B1666908) moiety can act as a reporter group. If this compound is chemically modified to be linked to a substrate for a specific microbial enzyme (e.g., a sugar for a glycosidase or a phosphate (B84403) group for a phosphatase), the enzymatic cleavage would release this compound. The released compound, or a derivative, could then be detected through a color-forming reaction, similar to how other phenolic compounds are used in chromogenic assays thermofisher.cn. The principle of using such substrates is well-established in microbial diagnostics scbt.combiokimicroki.commicrobeonline.com.
The development of advanced drug delivery systems and materials for regenerative medicine often involves the use of biocompatible polymers functionalized with specific chemical moieties to enhance their properties. Chitosan (B1678972), a natural biopolymer, is extensively studied for these applications due to its biocompatibility and biodegradability biokimicroki.commdpi.commdpi.com.
Research has shown that 2-naphthol-6-sulfonate can be adsorbed onto chitosan biomaterials. A study investigating the excited-state proton transfer of 2-naphthol-6-sulfonate in the presence of chitosan found that the proton transfer rate was significantly enhanced compared to that in bulk water frontiersin.orgnih.gov. This interaction suggests that this compound and its derivatives can be effectively loaded onto or incorporated into chitosan-based materials. Such functionalized chitosan could potentially be used in drug delivery systems where the release of a therapeutic agent is triggered by changes in pH or other stimuli. The sulfonic acid group can also improve the water solubility and bioadhesion of chitosan-based nanoparticles nih.gov.
Derivatives of naphthalene have been a focus of research for the development of new anti-inflammatory agents. The mechanism of action of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway osti.govnih.govjapsonline.comsemanticscholar.orgamanote.com.
Recent studies have synthesized and evaluated novel derivatives of naphthalene-2-sulfonic acid for their anti-inflammatory potential. In one study, two new chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives were synthesized and shown to have a high probability of serving as excellent anti-inflammatory agents through in-silico analysis. Molecular docking studies indicated that these compounds could induce an inhibitory effect on COX enzymes, which are central mediators of inflammation and pain nih.govnih.gov.
Furthermore, research into aminomethyl derivatives of 2-naphthol has also demonstrated their potential as anti-inflammatory agents afribary.com. The table below highlights key findings from studies on the anti-inflammatory activity of naphthalene derivatives.
| Naphthalene Derivative | Target/Mechanism | Key Findings |
| Chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives | Cyclooxygenase (COX) enzymes | In-silico and molecular docking studies suggest a high potential for COX inhibition nih.govnih.gov. |
| Aminomethyl derivatives of 2-naphthol | General anti-inflammatory activity | Screened as potential anti-inflammatory agents afribary.com. |
| Naphthalene derivatives with azetidinyl and thiazolidinyl moieties | Cyclooxygenase (COX) enzymes | Some compounds exhibited potent anti-inflammatory activity compared to standard drugs like naproxen (B1676952) nih.gov. |
| Methyl-1-hydroxy-2-naphthoate | NF-κB and MAPK signaling pathways | Inhibited the lipopolysaccharide-induced inflammatory response in macrophages nih.gov. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Naphthol-6-sulfonic acid?
- Methodological Answer : Two primary synthesis routes are documented:
Route 1 : Condensation of 5-amino-6-ethoxynaphthalene-2-sulfonic acid under controlled temperature and pressure conditions.
Route 2 : Reaction of ethyl chloride with 5-amino-6-ethoxynaphthalene-2-sulfonic acid , followed by hydrolysis and purification steps.
Both routes require precise stoichiometric ratios and pH control to optimize yield. The final product is typically isolated as a sodium or potassium salt for improved stability .
Q. How is this compound characterized in terms of physicochemical properties?
- Key Properties :
- Molecular formula : C₁₀H₈O₄S
- Melting point : >300°C (anhydrous form)
- Solubility : Highly soluble in water and polar solvents; sodium salts (e.g., 135-76-2) enhance aqueous solubility .
- Toxicity : Oral LDLo (mouse) = 250 mg/kg, indicating moderate toxicity requiring proper lab safety protocols .
Q. What role does this compound play in azo dye synthesis?
- Mechanistic Insight : It acts as a coupling agent in diazotization reactions. For example:
- Red 40 Synthesis : Diazonium salts derived from p-cresidine couple with this compound under alkaline conditions to form the azo chromophore.
- Sunset Yellow FCF : Similar coupling with p-aminobenzenesulfonic acid yields water-soluble dyes.
Reaction conditions (pH, temperature) critically influence regioselectivity and yield .
Advanced Research Questions
Q. What methodologies are employed to determine the acid dissociation constants (pKa) of this compound derivatives?
- Analytical Approach : Spectrophotometric titration is commonly used. For derivatives like 5-Br-PAN-6S:
- Prepare solutions at varying pH levels.
- Monitor absorbance changes at λmax to identify pKa values (e.g., pKa₁ = 1.00, pKa₂ = 10.42).
- Validate using computational models (e.g., density functional theory) .
Q. How does the presence of chloride vs. sulfate ions affect the electrochemical degradation of this compound-based dyes?
- Comparative Study :
- Chloride ions : Generate stronger oxidants (e.g., hypochlorite) via electrolysis, enhancing COD removal rates by 45% compared to sulfate systems.
- Sulfate ions : Produce less reactive radicals (e.g., sulfate radicals), leading to slower mineralization.
HPLC analysis confirms chloride systems promote faster ring-opening and oxalic acid formation as a terminal product .
Q. What are the optimal conditions for purifying sodium salts of this compound?
- Purification Protocol :
Precipitation : Adjust pH to ~7–8 and add NaCl to precipitate the sodium salt (CAS 135-76-2).
Filtration : Use vacuum filtration to isolate the crystalline product.
Recrystallization : Re-dissolve in hot deionized water and cool slowly to enhance purity.
Monitor purity via HPLC or ion chromatography .
Q. What spectroscopic techniques are suitable for analyzing this compound in fluorescent indicators?
- Techniques :
- Fluorescence Spectroscopy : Track pH-dependent emission shifts (non-fluorescent blue to fluorescent blue/green) across pH 5–9.
- UV-Vis Spectroscopy : Identify absorption bands correlated with keto-enol tautomerism.
Calibrate using buffered solutions and reference standards like luminol .
Q. What are the toxicological considerations when handling this compound in laboratory settings?
- Safety Guidelines :
- Exposure Limits : Avoid inhalation/ingestion; use fume hoods and PPE.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
- Disposal : Neutralize with alkaline solutions before incineration.
Toxicity data (LDLo = 250 mg/kg in mice) underscores the need for stringent safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
